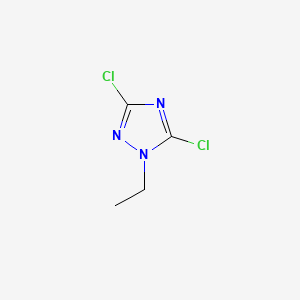

3,5-Dichloro-1-ethyl-1H-1,2,4-triazole

Description

Structure

3D Structure

Properties

IUPAC Name |

3,5-dichloro-1-ethyl-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5Cl2N3/c1-2-9-4(6)7-3(5)8-9/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMAOLPYBDIZIES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NC(=N1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301275801 | |

| Record name | 1H-1,2,4-Triazole, 3,5-dichloro-1-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301275801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256643-69-2 | |

| Record name | 1H-1,2,4-Triazole, 3,5-dichloro-1-ethyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256643-69-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-1,2,4-Triazole, 3,5-dichloro-1-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301275801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,5-Dichloro-1-ethyl-1H-1,2,4-triazole: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core basic properties of 3,5-Dichloro-1-ethyl-1H-1,2,4-triazole, a halogenated heterocyclic compound of interest in medicinal and agrochemical research. While specific experimental data for this ethylated derivative is limited in public literature, this document synthesizes information on the parent compound, 3,5-dichloro-1H-1,2,4-triazole, with established principles of organic chemistry to present a detailed profile. This guide covers the compound's physicochemical properties, a validated protocol for its synthesis, spectroscopic characterization, reactivity, and potential applications, with a focus on providing a strong foundational resource for researchers.

Introduction

The 1,2,4-triazole scaffold is a cornerstone in the development of a wide array of biologically active molecules. Its unique electronic properties, hydrogen bonding capabilities, and structural rigidity make it a privileged structure in medicinal chemistry and agrochemical design. The introduction of halogen substituents, such as chlorine, can significantly modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. The further addition of an alkyl group, in this case, an ethyl moiety at the N1 position, provides another vector for tuning these properties.

3,5-Dichloro-1-ethyl-1H-1,2,4-triazole emerges as a compound with considerable potential for further functionalization and as a building block in the synthesis of more complex molecules. Understanding its fundamental properties is therefore crucial for its effective utilization in research and development.

Physicochemical Properties

Precise experimental data for 3,5-Dichloro-1-ethyl-1H-1,2,4-triazole is not extensively reported. However, we can infer its likely properties based on the known characteristics of its parent compound, 3,5-dichloro-1H-1,2,4-triazole, and the impact of N-ethylation.

| Property | Reported/Predicted Value | Source/Justification |

| Molecular Formula | C₄H₅Cl₂N₃ | Calculated |

| Molecular Weight | 166.01 g/mol | Calculated |

| Appearance | Predicted to be a colorless to pale yellow solid or liquid. | Based on the parent compound being a solid and the general properties of small organic molecules. |

| Melting Point | Lower than the parent compound's melting point of 138-141 °C. | Alkylation typically lowers the melting point due to a decrease in crystal lattice energy from the loss of N-H hydrogen bonding. |

| Boiling Point | Predicted to be in the range of 200-250 °C at atmospheric pressure. | Estimated based on the molecular weight and functional groups. |

| Solubility | Expected to have low solubility in water and good solubility in common organic solvents like dichloromethane, chloroform, ethyl acetate, and acetone. | The ethyl group increases lipophilicity compared to the parent compound. |

| CAS Number | 80337-37-7 |

Synthesis of 3,5-Dichloro-1-ethyl-1H-1,2,4-triazole

The most direct and common method for the synthesis of N-alkylated triazoles is the alkylation of the parent triazole. The following protocol describes a robust and reliable method for the synthesis of 3,5-Dichloro-1-ethyl-1H-1,2,4-triazole.

Reaction Principle

The synthesis involves the deprotonation of the N-H proton of 3,5-dichloro-1H-1,2,4-triazole using a suitable base, followed by nucleophilic substitution with an ethylating agent, such as ethyl iodide or ethyl bromide. The choice of base and solvent is critical to ensure good yield and regioselectivity.

Experimental Protocol

Materials:

-

3,5-dichloro-1H-1,2,4-triazole

-

Ethyl iodide (or ethyl bromide)

-

Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)

-

Anhydrous N,N-dimethylformamide (DMF) or acetonitrile

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser (if heating is required)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3,5-dichloro-1H-1,2,4-triazole (1.0 eq).

-

Solvent Addition: Add anhydrous DMF or acetonitrile to dissolve the starting material.

-

Deprotonation: Cool the solution to 0 °C using an ice bath. Add a suitable base (e.g., sodium hydride, 1.1 eq, portion-wise, or potassium carbonate, 1.5 eq) to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes. The evolution of hydrogen gas will be observed if using sodium hydride.

-

Alkylation: Slowly add ethyl iodide (1.2 eq) to the reaction mixture at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, quench the reaction by carefully adding water. Transfer the mixture to a separatory funnel and add ethyl acetate.

-

Extraction: Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure 3,5-Dichloro-1-ethyl-1H-1,2,4-triazole.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 3,5-Dichloro-1-ethyl-1H-1,2,4-triazole.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be simple and characteristic.

-

Ethyl Group Protons:

-

A quartet corresponding to the methylene protons (-CH₂-) is expected around δ 4.0-4.5 ppm. The downfield shift is due to the deshielding effect of the adjacent nitrogen atom of the triazole ring. The multiplicity will be a quartet due to coupling with the three methyl protons (n+1 = 3+1 = 4).

-

A triplet corresponding to the methyl protons (-CH₃) is expected around δ 1.3-1.6 ppm. The multiplicity will be a triplet due to coupling with the two methylene protons (n+1 = 2+1 = 3).

-

-

Coupling Constant (J): The vicinal coupling constant (³JHH) between the methylene and methyl protons is typically around 7 Hz.

¹³C NMR Spectroscopy

The carbon NMR spectrum will show four distinct signals.

-

Triazole Ring Carbons:

-

Two signals for the two carbon atoms in the triazole ring (C3 and C5) are expected in the range of δ 140-160 ppm. The presence of two chlorine atoms will cause a significant downfield shift.

-

-

Ethyl Group Carbons:

-

A signal for the methylene carbon (-CH₂-) is expected around δ 45-55 ppm.

-

A signal for the methyl carbon (-CH₃) is expected around δ 13-18 ppm.

-

Mass Spectrometry

The mass spectrum (Electron Ionization) would be expected to show:

-

Molecular Ion Peak (M⁺): A characteristic cluster of peaks for the molecular ion due to the presence of two chlorine isotopes (³⁵Cl and ³⁷Cl). The expected peaks would be at m/z 165 (for C₄H₅³⁵Cl₂N₃), 167 (for C₄H₅³⁵Cl³⁷ClN₃), and 169 (for C₄H₅³⁷Cl₂N₃) with a relative intensity ratio of approximately 9:6:1.

-

Fragmentation Peaks: Common fragmentation patterns would involve the loss of the ethyl group ([M-29]⁺) and other fragments characteristic of the triazole ring.

Infrared (IR) Spectroscopy

The IR spectrum would likely exhibit the following characteristic absorption bands:

-

C-H stretching (alkyl): 2900-3000 cm⁻¹

-

C=N stretching (triazole ring): 1500-1600 cm⁻¹

-

C-N stretching: 1200-1350 cm⁻¹

-

C-Cl stretching: 700-800 cm⁻¹

Reactivity and Potential Applications

Chemical Reactivity

The reactivity of 3,5-Dichloro-1-ethyl-1H-1,2,4-triazole is primarily dictated by the two chlorine atoms on the triazole ring. These chlorine atoms are susceptible to nucleophilic substitution, making the compound a versatile intermediate for the synthesis of a variety of 3,5-disubstituted-1-ethyl-1H-1,2,4-triazoles.

Common nucleophiles that can displace the chlorine atoms include:

-

Amines (to form amino-triazoles)

-

Thiols (to form thioether-triazoles)

-

Alkoxides (to form alkoxy-triazoles)

-

Azides (to form azido-triazoles)

The reaction conditions for these substitutions can be tuned to achieve either mono- or di-substitution.

Potential Applications

Derivatives of 1,2,4-triazoles are widely used in various fields, suggesting potential applications for 3,5-Dichloro-1-ethyl-1H-1,2,4-triazole as a key building block.

-

Drug Development: Many antifungal drugs, such as fluconazole and itraconazole, contain a 1,2,4-triazole core. The dichloro-precursor allows for the introduction of diverse functionalities at the 3 and 5 positions to explore new chemical space for potential therapeutic agents, including anticancer, antiviral, and antibacterial compounds.

-

Agrochemicals: Triazole derivatives are prominent in the agrochemical industry as fungicides and herbicides. The ability to readily modify the 3,5-positions of the triazole ring makes this compound an attractive starting material for the synthesis of novel crop protection agents.

-

Materials Science: The nitrogen-rich triazole ring can act as a ligand for metal coordination, opening possibilities for the development of new materials with interesting catalytic, magnetic, or optical properties.

Safety and Handling

Halogenated organic compounds and heterocyclic amines require careful handling.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated fume hood to avoid inhalation of any potential vapors or dust.

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

3,5-Dichloro-1-ethyl-1H-1,2,4-triazole is a valuable heterocyclic building block with significant potential for the synthesis of novel compounds in the fields of drug discovery and agrochemicals. While specific experimental data for this compound is not abundant, this guide provides a comprehensive overview of its predicted properties, a reliable synthesis protocol, and an outline of its potential reactivity and applications based on established chemical principles and data from its parent compound. This information serves as a solid foundation for researchers looking to incorporate this versatile molecule into their synthetic strategies.

References

As specific literature on 3,5-Dichloro-1-ethyl-1H-1,2,4-triazole is scarce, the following references provide foundational knowledge on the synthesis, properties, and applications of 1,2,4-triazoles and their halogenated derivatives.

-

Synthesis of 1-alkyl-1,2,4-triazoles: a new one-pot regiospecific procedure. The Journal of Organic Chemistry. [Link]

-

Triple proton transfer in crystalline 3,5-dibromo-1H-1,2,4-triazole and 3,5-dichloro-1H-1,2,4-triazole studied by variable-temperature 15N NMR and ab initio calculations. Magnetic Resonance in Chemistry. [Link]

-

An insight on medicinal attributes of 1,2,4-triazoles. PubMed Central. [Link]

-

Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. National Institutes of Health. [Link]

-

One-pot Parallel Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles. National Institutes of Health. [Link]

-

Toxicogenomic study of triazole fungicides and perfluoroalkyl acids in rat livers predicts toxicity and categorizes chemicals based on mechanisms of toxicity. PubMed. [Link]

-

3,5-dichloro-1h-1,2,4-triazole. PubChem. [Link]

An In-Depth Technical Guide on the Putative Mechanism of Action of 3,5-Dichloro-1-ethyl-1H-1,2,4-triazole

A Note on the Subject Compound: Extensive literature searches did not yield specific data on the mechanism of action for 3,5-Dichloro-1-ethyl-1H-1,2,4-triazole. Therefore, this guide is constructed based on the well-established activities of the broader class of 1,2,4-triazole derivatives, particularly those with antifungal properties. The proposed mechanism is inferential and would require experimental validation.

Introduction: The 1,2,4-Triazole Scaffold in Modern Chemistry

The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry and agrochemical development, forming the core of numerous biologically active compounds.[1][2][3][4][5] Derivatives of 1,2,4-triazole are known to exhibit a wide array of pharmacological effects, including antifungal, antibacterial, antiviral, anticancer, anticonvulsant, and anti-inflammatory activities.[2][3][4][5][6][7] The biological versatility of this heterocyclic system is largely attributed to its ability to engage in various non-covalent interactions with biological macromolecules, its metabolic stability, and its favorable pharmacokinetic properties.

Given the structural features of 3,5-Dichloro-1-ethyl-1H-1,2,4-triazole, specifically the presence of the triazole ring and halogen substituents, its most probable primary mechanism of action, particularly in a fungicidal context, is the inhibition of the fungal enzyme lanosterol 14α-demethylase (CYP51). This enzyme is a critical component of the ergosterol biosynthesis pathway.[4][6][8]

The Hypothesized Primary Target: Lanosterol 14α-Demethylase (CYP51)

Lanosterol 14α-demethylase, a member of the cytochrome P450 enzyme superfamily, is a key enzyme in the biosynthesis of ergosterol in fungi and cholesterol in mammals.[4] Ergosterol is an essential structural component of the fungal cell membrane, where it modulates membrane fluidity, permeability, and the function of membrane-bound proteins. The inhibition of CYP51 disrupts the production of ergosterol, leading to the accumulation of toxic 14α-methylated sterol precursors. This disruption of the cell membrane's integrity and function ultimately results in the cessation of fungal growth and cell death.[4][8]

Proposed Molecular Mechanism of Inhibition

The widely accepted mechanism of action for azole antifungals involves the interaction of the triazole ring with the active site of CYP51. It is hypothesized that the N4 nitrogen atom of the 1,2,4-triazole ring of 3,5-Dichloro-1-ethyl-1H-1,2,4-triazole coordinates with the heme iron atom at the catalytic center of the enzyme.[4][8] This strong interaction prevents the binding of the natural substrate, lanosterol, and the subsequent oxidative demethylation step.

The substituents on the triazole ring play a crucial role in the potency and selectivity of the inhibitory activity. The dichloro and ethyl groups of the subject compound likely contribute to the hydrophobic and steric interactions within the active site of CYP51, further stabilizing the enzyme-inhibitor complex. The presence of halogen atoms, such as chlorine, is a common feature in many potent antifungal triazoles, often enhancing their activity.

Diagram of the Fungal Ergosterol Biosynthesis Pathway and the Hypothesized Point of Inhibition

Caption: The fungal ergosterol biosynthesis pathway with the hypothesized inhibition of CYP51.

Biochemical and Cellular Ramifications of CYP51 Inhibition

The inhibition of CYP51 by 3,5-Dichloro-1-ethyl-1H-1,2,4-triazole would likely trigger a cascade of detrimental events for the fungal cell:

-

Depletion of Ergosterol: The primary consequence is the halt of ergosterol production, leading to its depletion from the cell membrane.

-

Accumulation of Toxic Sterols: The enzymatic block results in the accumulation of 14α-methylated sterol precursors, such as lanosterol. These aberrant sterols are incorporated into the fungal membrane, disrupting its normal structure and function.

-

Increased Membrane Permeability: The altered sterol composition leads to a more permeable and fragile cell membrane, making the fungus susceptible to osmotic stress and leakage of essential cellular components.

-

Dysfunction of Membrane-Bound Enzymes: The changes in the membrane environment adversely affect the activity of crucial membrane-associated enzymes, such as chitin synthase, which is involved in cell wall synthesis.

-

Inhibition of Fungal Growth and Proliferation: The culmination of these effects is the inhibition of fungal growth, budding, and overall proliferation.

A Framework for Experimental Validation

To rigorously test the hypothesized mechanism of action for 3,5-Dichloro-1-ethyl-1H-1,2,4-triazole, a structured experimental workflow is essential.

Diagram of the Proposed Experimental Workflow

Caption: A proposed workflow for the experimental validation of the mechanism of action.

-

Antifungal Susceptibility Testing:

-

Objective: To determine the minimum inhibitory concentration (MIC) of the compound against a panel of clinically relevant fungal strains (e.g., Candida albicans, Aspergillus fumigatus).

-

Methodology: A broth microdilution assay would be performed according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI). Serial dilutions of the compound would be incubated with a standardized fungal inoculum, and the MIC would be determined as the lowest concentration that inhibits visible fungal growth.

-

-

Recombinant CYP51 Enzyme Inhibition Assay:

-

Objective: To directly measure the inhibitory effect of the compound on the activity of purified fungal CYP51.

-

Methodology: Recombinantly expressed and purified fungal CYP51 would be used. The assay would measure the conversion of a fluorescent or chromogenic substrate in the presence of varying concentrations of the test compound. The half-maximal inhibitory concentration (IC50) would then be calculated.

-

-

Ergosterol Biosynthesis Quantification:

-

Objective: To confirm that the compound inhibits ergosterol biosynthesis in whole fungal cells.

-

Methodology: Fungal cells would be treated with the compound at sub-MIC concentrations. After incubation, the cellular sterols would be extracted, saponified, and analyzed by gas chromatography-mass spectrometry (GC-MS). A decrease in the ergosterol peak and an increase in the lanosterol peak, relative to untreated controls, would confirm the inhibition of CYP51.

-

-

Molecular Docking Studies:

-

Objective: To predict the binding mode of the compound within the active site of fungal CYP51.

-

Methodology: A homology model or crystal structure of the target fungal CYP51 would be used for in silico molecular docking simulations. The predicted binding pose and interactions would provide insights into the structural basis of inhibition and could guide further lead optimization.

-

Broader Biological Potential of 1,2,4-Triazole Derivatives

While the primary hypothesized mechanism is antifungal, the 1,2,4-triazole scaffold is associated with a wide range of other biological activities. The specific substitution pattern of 3,5-Dichloro-1-ethyl-1H-1,2,4-triazole may confer activity against other targets. The table below summarizes the diverse biological activities reported for various 1,2,4-triazole derivatives.

| Biological Activity | Example Compound Class | Reference(s) |

| Antibacterial | Thio-substituted 1,2,4-triazoles | [9][10] |

| Antiviral | Ribavirin (a 1,2,4-triazole carboxamide) | [7] |

| Anticancer | Letrozole, Anastrozole | [6] |

| Anti-inflammatory | Various substituted 1,2,4-triazoles | [2] |

| Anticonvulsant | Alprazolam, Estazolam | [6] |

This diversity underscores the importance of broad-spectrum biological screening of novel 1,2,4-triazole derivatives to fully elucidate their therapeutic potential.

References

-

Advances in synthetic approach to and antifungal activity of triazoles. PubMed Central - NIH. Available at: [Link]

-

(PDF) Novel 1, 2, 4-Triazoles as Antifungal Agents. ResearchGate. Available at: [Link]

-

Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Preprints.org. Available at: [Link]

-

An insight on medicinal attributes of 1,2,4-triazoles. PubMed Central - NIH. Available at: [Link]

-

Biological features of new 1,2,4-triazole derivatives (a literature review). Scientific and Practical Journal "Pharmacology and Pharmacy". Available at: [Link]

-

Mechanism of Antifungal Triazoles and Related Drugs: Electron Transfer, Reactive Oxygen Species and Oxidative Stress. Symbiosis Online Publishing. Available at: [Link]

-

Novel 1, 2, 4-Triazoles as Antifungal Agents. PubMed Central - NIH. Available at: [Link]

-

Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. NIH. Available at: [Link]

-

1,2,4-Triazoles as Important Antibacterial Agents. MDPI. Available at: [Link]

-

(PDF) 1,2,4-TRIAZOLE: A REVIEW OF PHARMACOLOGICAL ACTIVITIES. ResearchGate. Available at: [Link]

-

Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. MDPI. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. chemmethod.com [chemmethod.com]

- 3. Biological features of new 1,2,4-triazole derivatives (a literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 4. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Advances in synthetic approach to and antifungal activity of triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

An In-Depth Technical Guide to 3,5-Dichloro-1-ethyl-1H-1,2,4-triazole: From Discovery to Modern Synthetic Approaches

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and synthetic evolution of 3,5-Dichloro-1-ethyl-1H-1,2,4-triazole, a key heterocyclic scaffold of interest in medicinal chemistry and drug development. While the precise historical genesis of this specific molecule remains nuanced within the broader exploration of substituted 1,2,4-triazoles, this document elucidates the logical synthetic pathways, key chemical principles, and methodological advancements that have enabled its preparation and study. We will delve into the foundational synthesis of the 3,5-dichloro-1H-1,2,4-triazole precursor and the subsequent crucial step of N-ethylation, providing detailed experimental protocols and exploring the underlying chemical rationales. This guide is intended to serve as a valuable resource for researchers engaged in the design and synthesis of novel triazole-based compounds.

Introduction: The Significance of the 1,2,4-Triazole Core

The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, forming the core structure of numerous successful therapeutic agents.[1] This five-membered heterocycle, containing three nitrogen atoms, exhibits a unique combination of properties including metabolic stability, hydrogen bonding capabilities, and dipole moment, which allow for potent and selective interactions with biological targets.[2] The broad spectrum of pharmacological activities associated with 1,2,4-triazole derivatives is extensive, encompassing antifungal, antiviral, anticancer, and anti-inflammatory properties, among others.[3]

The introduction of halogen substituents, such as chlorine, onto the triazole ring can significantly modulate the compound's electronic properties, lipophilicity, and metabolic stability, often leading to enhanced biological activity. Furthermore, N-alkylation provides a critical vector for tuning the molecule's steric and electronic profile to optimize target engagement and pharmacokinetic properties. 3,5-Dichloro-1-ethyl-1H-1,2,4-triazole (CAS 66146-27-0) represents a key building block that combines these features, making it a valuable intermediate in the synthesis of more complex drug candidates.

Historical Context and the Genesis of Substituted 1,2,4-Triazoles

The history of 1,2,4-triazoles dates back to the late 19th century, with continuous interest from chemists due to their diverse applications.[4] The development of synthetic methodologies for this heterocyclic system has been a subject of extensive research, with several named reactions, such as the Pellizzari and Einhorn-Brunner reactions, providing early access to this important class of compounds.

While a singular "discovery" paper for 3,5-Dichloro-1-ethyl-1H-1,2,4-triazole is not readily apparent in the historical literature, its synthesis is a logical extension of the broader exploration of halogenated and N-alkylated 1,2,4-triazoles that gained momentum in the mid-20th century. The likely pathway to this molecule involves a two-step process: the synthesis of the 3,5-dichloro-1H-1,2,4-triazole precursor, followed by its N-ethylation.

Synthesis of the Core Scaffold: 3,5-Dichloro-1H-1,2,4-triazole

The most probable and historically significant route to 3,5-dichloro-1H-1,2,4-triazole (CAS 1191-83-9) involves the cyclization of a suitable precursor followed by chlorination. One plausible starting material is 1,2,4-triazolidine-3,5-dione (urazole).

Conceptual Synthetic Pathway

The synthesis can be envisioned as a two-stage process:

-

Formation of the Triazole Ring: This can be achieved through various methods, with the reaction of hydrazine with a dicarbonyl equivalent being a common strategy.

-

Chlorination: The resulting triazole core is then subjected to a robust chlorination agent to replace hydroxyl or other leaving groups with chlorine atoms.

Caption: Conceptual pathway for the synthesis of the 3,5-dichloro-1H-1,2,4-triazole precursor.

Detailed Experimental Protocol: Synthesis of 3,5-Dichloro-1H-1,2,4-triazole

This protocol is a representative procedure based on established methods for the chlorination of similar heterocyclic systems.

Materials:

-

1,2,4-Triazolidine-3,5-dione (Urazole)

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylaniline (as a catalyst)

-

Toluene (or other high-boiling inert solvent)

-

Ice

-

Sodium bicarbonate solution (saturated)

-

Dichloromethane (or other suitable organic solvent for extraction)

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, suspend 1,2,4-triazolidine-3,5-dione in an excess of phosphorus oxychloride.

-

Catalyst Addition: Add a catalytic amount of N,N-dimethylaniline to the suspension.

-

Reaction: Heat the mixture to reflux and maintain the temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. This step should be performed in a well-ventilated fume hood as it is highly exothermic and releases HCl gas.

-

Neutralization: Slowly neutralize the acidic solution with a saturated solution of sodium bicarbonate until the effervescence ceases.

-

Extraction: Extract the aqueous layer multiple times with dichloromethane.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude 3,5-dichloro-1H-1,2,4-triazole.

-

Purification: The crude product can be further purified by recrystallization or column chromatography.

N-Ethylation: The Final Step to 3,5-Dichloro-1-ethyl-1H-1,2,4-triazole

The introduction of the ethyl group at the N1 position is a critical step to arrive at the target molecule. This is typically achieved through an N-alkylation reaction. The regioselectivity of this reaction is an important consideration, as alkylation can potentially occur at either the N1 or N4 position of the triazole ring.

Mechanistic Considerations for N-Alkylation

The alkylation of 3,5-dichloro-1H-1,2,4-triazole with an ethylating agent, such as ethyl iodide or diethyl sulfate, proceeds via a nucleophilic substitution reaction. The triazole anion, formed by deprotonation with a suitable base, acts as the nucleophile. The choice of base and solvent can influence the ratio of N1 to N4 alkylated products.

Caption: General scheme for the N-ethylation of the dichlorinated triazole precursor.

Detailed Experimental Protocol: Synthesis of 3,5-Dichloro-1-ethyl-1H-1,2,4-triazole

This protocol outlines a general procedure for the N-ethylation of 3,5-dichloro-1H-1,2,4-triazole.

Materials:

-

3,5-Dichloro-1H-1,2,4-triazole

-

Ethyl iodide (or diethyl sulfate)

-

Potassium carbonate (or another suitable base like sodium hydride)

-

Acetone (or another polar aprotic solvent like DMF or acetonitrile)

-

Water

-

Ethyl acetate (or other suitable organic solvent for extraction)

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Reaction Setup: To a solution of 3,5-dichloro-1H-1,2,4-triazole in acetone, add potassium carbonate.

-

Addition of Ethylating Agent: Add ethyl iodide dropwise to the suspension at room temperature.

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating for several hours until the starting material is consumed (monitored by TLC).

-

Work-up: Filter off the inorganic salts and concentrate the filtrate under reduced pressure.

-

Extraction: Dissolve the residue in ethyl acetate and wash with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent in vacuo.

-

Purification: The crude product can be purified by column chromatography on silica gel to afford the pure 3,5-dichloro-1-ethyl-1H-1,2,4-triazole.

Spectroscopic Characterization

The structural elucidation of 3,5-Dichloro-1-ethyl-1H-1,2,4-triazole relies on standard spectroscopic techniques.

| Spectroscopic Data | Expected Characteristics |

| ¹H NMR | A triplet corresponding to the methyl protons (-CH₃) and a quartet for the methylene protons (-CH₂-) of the ethyl group. |

| ¹³C NMR | Signals for the two carbons of the ethyl group and two distinct signals for the chlorinated carbons of the triazole ring. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, with a characteristic isotopic pattern due to the two chlorine atoms. |

| Infrared (IR) | Characteristic absorptions for C-N and C=N stretching vibrations within the triazole ring.[4] |

Applications in Drug Discovery and Development

3,5-Dichloro-1-ethyl-1H-1,2,4-triazole serves as a versatile intermediate in the synthesis of more complex molecules with potential therapeutic applications. The two chlorine atoms provide reactive handles for further functionalization through nucleophilic substitution reactions, allowing for the introduction of a wide range of substituents at the 3 and 5 positions of the triazole ring. This enables the rapid generation of compound libraries for structure-activity relationship (SAR) studies in drug discovery programs.

Conclusion

While the specific historical moment of the first synthesis of 3,5-Dichloro-1-ethyl-1H-1,2,4-triazole is not prominently documented, its creation is a logical step in the rich history of 1,2,4-triazole chemistry. The synthetic route, proceeding through the formation of the 3,5-dichloro-1H-1,2,4-triazole core followed by N-ethylation, is based on well-established and robust chemical transformations. This guide has provided a detailed overview of these synthetic methodologies, grounded in the fundamental principles of heterocyclic chemistry. The utility of 3,5-Dichloro-1-ethyl-1H-1,2,4-triazole as a versatile building block ensures its continued relevance in the ongoing quest for novel and effective therapeutic agents.

References

[5] Castanedo, G. M., Seng, P. S., Blaquiere, N., Trapp, S., & Staben, S. T. (2011). A highly regioselective one-pot process provides rapid access to highly diverse 1,3,5-trisubstituted 1,2,4-triazoles from reaction of carboxylic acids, primary amidines, and monosubstituted hydrazines. The Journal of Organic Chemistry, 76(4), 1177–1179. [6] Chen, Z., Li, H., Dong, W., Miao, M., & Ren, H. (2016). A general and metal-free synthesis of 1,3,5-trisubstituted 1,2,4-triazoles from hydrazones and aliphatic amines has been achieved under oxidative conditions via a cascade C-H functionalization, double C-N bonds formation, and oxidative aromatization sequence in the presence of iodine as catalyst. Organic Letters, 18(6), 1334–1337. [1] Mohammed Abdulghani, S., Al-rawi, M. S., & Tomma, J. H. (2022). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Chemical Methodologies, 6(1), 59-66. [7] Shelke, G. M., Rao, V. K., Jha, M., Cameron, T. S., & Kumar, A. (2015). A simple, efficient, and mild method for the synthesis of substituted 1,2,4-triazoles from hydrazines and formamide proceeds smoothly under microwave irradiation in the absence of a catalyst and shows excellent functional-group tolerance. Synlett, 26(03), 404-407. [8] Tseng, W. C., Wang, L. Y., Wu, T. S., & Wong, F. F. (2011). An effective 1,3-dipolar cycloaddition for the synthesis of 1,3,5-trisubstituted 1,2,4-triazole derivatives by reaction of oximes with hydrazonoyl hydrochlorides using triethylamine as a base gave the desired 1,3,5-trisubstituted 1,2,4-triazoles in good yields. Tetrahedron, 67(29), 5339-5345. [3] Ueda, S., & Nagasawa, H. (2009). A copper-catalyzed reaction under an atmosphere of air provides 1,2,4-triazole derivatives by sequential N-C and N-N bond-forming oxidative coupling reactions. Journal of the American Chemical Society, 131(42), 15080–15081. Xia, J., Huang, X., & Cai, M. (2019). A cascade addition-oxidative cyclization of nitriles with 2-aminopyridines or amidines was achieved in the presence of 1,10-phenanthroline-functionalized MCM-41-supported copper(I) complex [Phen-MCM-41-CuBr] as the heterogeneous and recyclable catalyst and air as the oxidant. Synthesis, 51(10), 2014-2022. [4] Shneine, J. K., & Alaraji, Y. H. (2016). Chemistry of 1, 2, 4-Triazole: A Review Article. International Journal of Science and Research (IJSR), 5(3), 1411-1424. [9] Yang, N., & Yuan, G. (2018). An electrochemical multicomponent reaction of aryl hydrazines, paraformaldehyde, NH4OAc, and alcohols provides 1,5-disubstituted and 1-aryl 1,2,4-triazoles. The Journal of Organic Chemistry, 83(19), 11963–11969. [10] Liu, J. Q., Shen, X., Wang, Y., Wang, X. S., & Bi, X. (2018). 1,5-Disubstituted 1,2,4-triazoles were formed by Cu(II) catalysis in high yield, whereas 1,3-disubstituted 1,2,4-triazoles were selectively obtained under Ag(I) catalysis. Organic Letters, 20(22), 6930–6933. [11] Tam, A., Armstrong, I. S., & La Cruz, T. E. (2013). A multicomponent process enables the synthesis of 1-aryl 1,2,4-triazoles directly from anilines, amino pyridines, and pyrimidines. Organic Letters, 15(14), 3585–3589. [2] Kumar, R., & Sharma, P. (2021). An insight on medicinal attributes of 1,2,4-triazoles. Bioorganic & Medicinal Chemistry, 45, 116315.

Sources

- 1. ijprajournal.com [ijprajournal.com]

- 2. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemmethod.com [chemmethod.com]

- 4. ijsr.net [ijsr.net]

- 5. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]

- 6. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]

- 8. Synthesis and coordination behaviour of 1H-1,2,3-triazole-4,5-dithiolates - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. ijbr.com.pk [ijbr.com.pk]

An In-Depth Technical Guide to the Theoretical Properties of 3,5-Dichloro-1-ethyl-1H-1,2,4-triazole

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,4-triazole scaffold is a cornerstone in medicinal and agricultural chemistry, renowned for its broad spectrum of biological activities.[1] This guide focuses on the theoretical and predicted properties of a specific, likely novel derivative: 3,5-Dichloro-1-ethyl-1H-1,2,4-triazole . Due to the absence of specific experimental data for this compound in the current literature, this document serves as a predictive framework for its synthesis, characterization, and potential applications. By extrapolating from established chemical principles and data from analogous structures, we provide a comprehensive theoretical analysis to guide future research and development efforts. This whitepaper will delve into its predicted physicochemical properties, propose a viable synthetic route, and forecast its spectroscopic signature. Furthermore, we will explore its potential biological activities through computational analysis, offering a roadmap for its investigation as a novel therapeutic or agrochemical agent.

Introduction: The Significance of Substituted 1,2,4-Triazoles

The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms and two carbon atoms. Its unique electronic properties, including its aromaticity and ability to participate in hydrogen bonding, make it a privileged scaffold in drug design.[2] Derivatives of 1,2,4-triazole are known to exhibit a wide range of pharmacological activities, including antifungal, antiviral, anticancer, and anti-inflammatory properties.[1] The introduction of halogen substituents, particularly chlorine, can significantly modulate the biological activity of heterocyclic compounds by altering their lipophilicity, metabolic stability, and binding interactions with biological targets. Similarly, N-alkylation can enhance potency and selectivity. The combination of a dichloro-substitution pattern and an N-ethyl group on the 1,2,4-triazole core, as in the case of 3,5-Dichloro-1-ethyl-1H-1,2,4-triazole, presents an intriguing, yet uncharacterized, molecular architecture with significant therapeutic potential.

Predicted Physicochemical and Chemical Properties

The introduction of two electron-withdrawing chlorine atoms at positions 3 and 5 of the triazole ring is expected to significantly influence the molecule's electronic properties. The carbon atoms of the triazole ring are inherently electron-deficient, a characteristic that is further amplified by the inductive effect of the chlorine atoms. This heightened electrophilicity at the carbon centers suggests a susceptibility to nucleophilic substitution reactions. Conversely, electrophilic substitution is predicted to occur at the nitrogen atoms.[3]

Table 1: Predicted Physicochemical Properties of 3,5-Dichloro-1-ethyl-1H-1,2,4-triazole

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C₄H₅Cl₂N₃ | Based on the chemical structure. |

| Molecular Weight | 166.01 g/mol | Calculated from the molecular formula. |

| Appearance | White to off-white solid | Typical for small, halogenated organic molecules. |

| Melting Point | Moderately high | Halogen bonding and dipole-dipole interactions may lead to a higher melting point compared to the unsubstituted parent triazole. |

| Boiling Point | Elevated | The presence of polar C-Cl bonds and the overall molecular weight would suggest a relatively high boiling point. |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Acetone). Sparingly soluble in water. | The ethyl group provides some lipophilicity, while the triazole ring and chlorine atoms contribute to its polarity. |

| pKa | Weakly basic | The electron-withdrawing chlorine atoms are expected to decrease the basicity of the nitrogen atoms in the triazole ring. |

Proposed Synthetic Pathway

A plausible and efficient synthesis of 3,5-Dichloro-1-ethyl-1H-1,2,4-triazole can be envisioned in a two-step process starting from the commercially available 3,5-dichloro-1H-1,2,4-triazole. This approach leverages the known reactivity of the triazole nitrogen for alkylation.

Step 1: Synthesis of 3,5-Dichloro-1H-1,2,4-triazole (Intermediate)

While this intermediate is commercially available, a common laboratory synthesis involves the cyclization of appropriate precursors. One established method is the reaction of hydrazine with a suitable dicarbonyl equivalent bearing the desired chloro-substituents.

Step 2: N-Ethylation of 3,5-Dichloro-1H-1,2,4-triazole

The N-H proton of the triazole ring is acidic and can be deprotonated with a suitable base to form a triazolide anion. This nucleophilic anion can then react with an ethylating agent, such as ethyl iodide or ethyl bromide, to yield the desired N-ethylated product. The regioselectivity of the alkylation is a key consideration, as alkylation can potentially occur at N1, N2, or N4. However, for many 1,2,4-triazole systems, alkylation at the N1 position is often favored under basic conditions.[4]

Experimental Protocol: N-Ethylation of 3,5-Dichloro-1H-1,2,4-triazole

-

Deprotonation: To a solution of 3,5-dichloro-1H-1,2,4-triazole (1.0 eq) in a suitable aprotic polar solvent such as dimethylformamide (DMF) or acetonitrile, add a base like potassium carbonate (K₂CO₃, 1.5 eq) or sodium hydride (NaH, 1.1 eq).

-

Reaction Mixture: Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the triazolide anion.

-

Alkylation: Add ethyl iodide (CH₃CH₂I, 1.2 eq) dropwise to the reaction mixture.

-

Heating: Heat the reaction mixture to 60-80 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction to room temperature and pour it into ice-water.

-

Extraction: Extract the aqueous layer with a suitable organic solvent such as ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Caption: Proposed workflow for the synthesis of 3,5-Dichloro-1-ethyl-1H-1,2,4-triazole.

Predicted Spectroscopic Profile

The structural elucidation of 3,5-Dichloro-1-ethyl-1H-1,2,4-triazole would rely on a combination of spectroscopic techniques. Based on the proposed structure, the following spectral characteristics are anticipated.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be relatively simple, showing signals corresponding to the ethyl group.

-

Triplet: A triplet signal is predicted in the upfield region (δ 1.2-1.5 ppm) corresponding to the three protons of the methyl (-CH₃) group, coupled to the adjacent methylene protons.

-

Quartet: A quartet signal is expected further downfield (δ 4.0-4.5 ppm) for the two methylene (-CH₂-) protons, coupled to the methyl protons. The downfield shift is due to the deshielding effect of the adjacent nitrogen atom of the triazole ring.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will provide key information about the carbon skeleton.

-

Triazole Carbons: Two signals are expected in the downfield region (δ 140-160 ppm) for the two carbon atoms (C3 and C5) of the triazole ring. The exact chemical shifts will be influenced by the presence of the chlorine atoms.

-

Ethyl Group Carbons: Two signals are anticipated for the ethyl group: one for the methylene carbon (-CH₂-) at approximately δ 40-50 ppm and another for the methyl carbon (-CH₃) at a more upfield position, around δ 15-20 ppm.[5]

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

-

C-H Stretching: Aliphatic C-H stretching vibrations from the ethyl group are expected in the region of 2850-3000 cm⁻¹.

-

C=N and N=N Stretching: The triazole ring should exhibit characteristic stretching vibrations for C=N and N=N bonds in the 1400-1600 cm⁻¹ region.[6]

-

C-Cl Stretching: A strong absorption band corresponding to the C-Cl stretching vibration is anticipated in the fingerprint region, typically around 600-800 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum will provide information about the molecular weight and fragmentation pattern.

-

Molecular Ion Peak: The molecular ion peak (M⁺) should be observed at m/z corresponding to the molecular weight of the compound (166.01 g/mol ). Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed for the molecular ion peak, with M+2 and M+4 peaks.[7]

-

Fragmentation: Common fragmentation pathways for 1,2,4-triazoles involve cleavage of the triazole ring, often with the loss of N₂ or HCN.[8][9] The ethyl group may also be lost as a radical.

Table 2: Predicted Spectroscopic Data for 3,5-Dichloro-1-ethyl-1H-1,2,4-triazole

| Technique | Predicted Chemical Shifts / Frequencies / m/z |

| ¹H NMR | δ 1.2-1.5 (t, 3H, -CH₃), δ 4.0-4.5 (q, 2H, -CH₂-) |

| ¹³C NMR | δ 15-20 (-CH₃), δ 40-50 (-CH₂-), δ 140-160 (C3, C5) |

| IR (cm⁻¹) | 2850-3000 (C-H), 1400-1600 (C=N, N=N), 600-800 (C-Cl) |

| MS (m/z) | 166 (M⁺), characteristic isotopic pattern for two chlorines |

Computational Analysis and Potential Biological Activity

The biological activity of 1,2,4-triazole derivatives is often linked to their ability to inhibit specific enzymes.[10] For instance, many triazole-based fungicides target the cytochrome P450 enzyme 14α-demethylase, which is crucial for ergosterol biosynthesis in fungi.[11] In the realm of oncology, triazole derivatives have been investigated as inhibitors of various kinases and other enzymes involved in cancer progression.[12]

Molecular Docking

To predict the potential biological targets of 3,5-Dichloro-1-ethyl-1H-1,2,4-triazole, molecular docking studies can be performed. This computational technique simulates the interaction of a small molecule with the binding site of a target protein, providing insights into its binding affinity and mode of interaction.[13] Potential targets for docking studies could include fungal cytochrome P450 enzymes or human cancer-related kinases.

Quantitative Structure-Activity Relationship (QSAR)

QSAR models can be employed to predict the biological activity of a compound based on its physicochemical properties.[14] By comparing the calculated descriptors of 3,5-Dichloro-1-ethyl-1H-1,2,4-triazole with those of known active triazole derivatives, it is possible to estimate its potential efficacy as, for example, a fungicide.[11]

Caption: A conceptual workflow for the computational analysis of 3,5-Dichloro-1-ethyl-1H-1,2,4-triazole.

Conclusion and Future Directions

This technical guide provides a comprehensive theoretical framework for the novel compound 3,5-Dichloro-1-ethyl-1H-1,2,4-triazole. While experimental data is currently unavailable, the predictions based on established chemical principles and the properties of analogous compounds suggest that this molecule holds significant potential for further investigation. The proposed synthetic route is straightforward and employs well-established chemical transformations. The predicted spectroscopic data will be invaluable for the characterization of the synthesized compound.

Future research should focus on the practical synthesis and purification of 3,5-Dichloro-1-ethyl-1H-1,2,4-triazole, followed by its thorough spectroscopic characterization to validate the predictions made in this guide. Subsequently, in vitro and in vivo biological assays should be conducted to evaluate its potential as an antifungal, anticancer, or other therapeutic agent, guided by the computational predictions. The exploration of this and similar novel triazole derivatives could lead to the discovery of new and effective therapeutic agents and agrochemicals.

References

- The Royal Society of Chemistry. (n.d.). 1H and 13C NMR Data for triazole 1.

- National Chemical Laboratory. (n.d.). NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS.

- ResearchGate. (n.d.). FT-IR spectra of control and treated 1,2,4-triazole.

- Cal-Tek. (n.d.). Molecular docking of triazole-based ligands with KDM5A to identify potential inhibitors.

- Benchchem. (2025). Mass Spectrometry Fragmentation of 1,2,4-Triazoles: A Comparative Guide.

- Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles.

- PubMed. (n.d.). QSAR models for the acute toxicity of 1,2,4-triazole fungicides to zebrafish (Danio rerio) embryos.

- ResearchGate. (2010). The Alkylation of 1H-5-mercapto-3-phenyl-1,2,4-triazole and 4H-4-amino-5-mercapto-3-phenyl-1,2,4-triazole.

- Taylor & Francis Online. (n.d.). Comparative quantitative structure–activity relationship (QSAR) study on acute toxicity of triazole fungicides to zebrafish.

- Semantic Scholar. (n.d.). Synthesis of some 3,5-diphenyl-4H-1,2,4-triazole derivatives as antitumor agents.

- National Center for Biotechnology Information. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review.

-

SciELO. (n.d.). 1H-[2][6][15]-triazole-4-carboxylic Acid Ethyl Ester Crystal Structure and ¹H NMR Experimental and Theoretical Study of Conformers of 5-Methyl-1-(4'-methylphenylsulfonylamino)-1H. Retrieved from scielo.br.

- PubMed. (n.d.). Design, Synthesis and Molecular Docking Studies of Novel Triazole as Antifungal Agent.

- PubMed. (2023). Structure and IR spectroscopic properties of complexes of 1,2,4-triazole and 3-amino-1,2,4-triazole with dinitrogen isolated in solid argon.

- ResearchGate. (n.d.). Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives.

- ResearchGate. (n.d.). Regioselective synthesis of alkyl derivatives of 3,5-diamino-1,2,4-triazole.

- ACS Publications. (2024). Design, Synthesis, and 3D-QASR of 2-Ar-1,2,3-triazole Derivatives Containing Hydrazide as Potential Fungicides.

- Taylor & Francis Online. (n.d.). Structure-based identification of triazole-based PARP1 inhibitors: insights from docking and molecular dynamics simulations.

- ResearchGate. (n.d.). Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives.

- Preprints.org. (n.d.). Evaluating the Pharmacological Efficacy of Triazole Derivatives: Molecular Docking and Anticancer Studies.

- ChemMethodol. (2022). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities.

- Wikipedia. (n.d.). 1,2,4-Triazole.

- Organic Chemistry Portal. (n.d.). Regiospecific Synthesis of 1,4,5-Trisubstituted-1,2,3-triazole via One-Pot Reaction Promoted by Copper(I) Salt.

- Rasayan J. Chem. (2022). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives.

- Der Pharma Chemica. (n.d.). N-Substituted-1,2,3-triazoles: Synthesis, characterization and antimicrobial activity studies.

- Frontiers. (n.d.). Synthesis, 3D-QSAR and Molecular Docking Study of Nopol-Based 1,2,4-Triazole-Thioether Compounds as Potential Antifungal Agents.

- ACS Publications. (2024). Millimeter-Wave and High-Resolution Infrared Spectroscopy of the Ground and Seven Lowest Fundamental States of 1H-1,2,4-Triazole.

- Bentham Science. (2020). Synthesis and Molecular Docking Studies of Novel Triazole Derivatives as Antioxidant Agents.

- Royal Society of Chemistry. (n.d.). Mass spectra of 1,2,3-triazoles.

- ResearchGate. (n.d.). Regioselective alkylation of 1,2,4-triazole using ionic liquids under microwave conditions.

- ISRES Publishing. (n.d.). synthesis of 1,2,4 triazole compounds.

- Doc Brown's Chemistry. (n.d.). Introductory note on the 13C NMR spectrum of 1,2-dichloroethane.

- National Center for Biotechnology Information. (n.d.). Synthesis, Antifungal Activity, 3D-QSAR, and Molecular Docking Study of Novel Menthol-Derived 1,2,4-Triazole-thioether Compounds.

- National Center for Biotechnology Information. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy.

- IJRPC. (n.d.). SYNTHESIS, CHARACTERIZATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME HETEROCYCLIC COMPOUNDS CONTAINING 1,2,4- TRIAZOLE RING.

- ChemicalBook. (n.d.). 1,2-Dichloroethane (107-06-2) 13C NMR spectrum.

- MDPI. (n.d.). Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities.

- YouTube. (2022). Lec-36 || Mass fragmentation pattern of alkyl halides || Alpha cleavage || Isotopic peaks.

Sources

- 1. chemmethod.com [chemmethod.com]

- 2. dspace.ncl.res.in [dspace.ncl.res.in]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. 13C nmr spectrum of 1,2-dichloroethane C2H4Cl2 CH2ClCH2Cl analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 1,2-dichloroethane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. researchgate.net [researchgate.net]

- 7. m.youtube.com [m.youtube.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Design, synthesis and molecular docking studies of novel triazole as antifungal agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. ijmtlm.org [ijmtlm.org]

- 13. cal-tek.eu [cal-tek.eu]

- 14. QSAR models for the acute toxicity of 1,2,4-triazole fungicides to zebrafish (Danio rerio) embryos - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. rsc.org [rsc.org]

The Strategic Utility of 3,5-Dichloro-1-ethyl-1H-1,2,4-triazole in Modern Synthetic Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Synthetic Building Block

In the landscape of modern medicinal chemistry and materials science, the 1,2,4-triazole scaffold stands as a privileged structure, integral to a wide array of biologically active compounds and functional materials.[1][2] Its unique electronic properties, hydrogen bonding capabilities, and metabolic stability have made it a cornerstone in the design of novel therapeutic agents.[2] Within this important class of heterocycles, 3,5-dichloro-1-ethyl-1H-1,2,4-triazole emerges as a highly versatile and reactive precursor, offering a strategically positioned platform for the introduction of diverse functionalities.

This technical guide provides a comprehensive overview of the synthesis, reactivity, and synthetic applications of 3,5-dichloro-1-ethyl-1H-1,2,4-triazole. As a senior application scientist, the following sections will delve into the causality behind experimental choices, providing field-proven insights to empower researchers in leveraging this potent building block for their synthetic endeavors.

Physicochemical Properties and Structural Features

| Property | Value |

| Molecular Formula | C₄H₅Cl₂N₃ |

| Molecular Weight | 166.01 g/mol |

| Appearance | White to off-white crystalline solid (predicted)[3] |

| Solubility | Moderate solubility in polar organic solvents (predicted)[3] |

The core of 3,5-dichloro-1-ethyl-1H-1,2,4-triazole is an aromatic, five-membered ring containing three nitrogen atoms. The two chlorine atoms at the 3- and 5-positions are the key to its synthetic utility. These chlorine atoms act as excellent leaving groups in both nucleophilic aromatic substitution and transition metal-catalyzed cross-coupling reactions, allowing for the sequential and regioselective introduction of a wide range of substituents. The ethyl group at the 1-position enhances solubility in organic solvents and can influence the conformational preferences of downstream products.

Synthesis of the Precursor: A Multi-step Approach

The synthesis of 3,5-dichloro-1-ethyl-1H-1,2,4-triazole is not explicitly detailed in a single procedure in the reviewed literature. However, a logical and convergent synthetic route can be constructed based on established methodologies for the formation and functionalization of the 1,2,4-triazole ring. The proposed pathway involves three key stages: the formation of the 1-ethyl-1H-1,2,4-triazole core, followed by the installation of hydroxyl groups, and finally, chlorination.

digraph "Synthesis_Workflow" {

graph [rankdir="LR", splines=ortho, nodesep=0.5];

node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"];

edge [fontname="Arial", color="#5F6368"];

}

Nucleophilic aromatic substitution on the precursor.

Experimental Protocol: General Procedure for SₙAr with an Amine

-

Dissolve 3,5-dichloro-1-ethyl-1H-1,2,4-triazole (1.0 eq.) in a polar aprotic solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).

-

Add the desired amine nucleophile (1.0-1.2 eq.) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (1.5-2.0 eq.).

-

Heat the reaction mixture to a temperature between 80 °C and 120 °C and stir for 2-24 hours, monitoring the reaction by TLC or LC-MS.

-

After completion, cool the reaction to room temperature, dilute with water, and extract the product with a suitable organic solvent.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography or recrystallization.

Causality Behind Experimental Choices:

-

Polar aprotic solvents like DMF or NMP are excellent for SₙAr reactions as they can solvate the charged intermediates.

-

The use of a base is essential to neutralize the HCl generated during the reaction and to deprotonate the nucleophile if it is an amine or thiol.

-

Elevated temperatures are generally required to overcome the activation energy for the substitution reaction.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and 3,5-dichloro-1-ethyl-1H-1,2,4-triazole is an excellent substrate for these powerful transformations. The two chlorine atoms can be sequentially and selectively coupled with a variety of organometallic reagents.

```dot

digraph "Cross_Coupling" {

graph [rankdir="TB", splines=ortho, nodesep=0.5];

node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"];

edge [fontname="Arial", color="#5F6368"];

}

Sources

Methodological & Application

Application Notes and Protocols for the One-Pot Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles

Authored by: A Senior Application Scientist

Abstract

The 1,2,4-triazole is a foundational scaffold in modern medicinal chemistry, integral to a multitude of FDA-approved therapeutics, including prominent antifungal, anticancer, and antiviral agents.[1][2] Traditional multi-step syntheses of these vital heterocycles are often hampered by the need to isolate intermediates, leading to reduced overall yields, increased waste, and significant time investment. One-pot syntheses have emerged as a powerful, elegant, and efficient alternative, enabling the streamlined construction of complex molecular architectures in a single reaction vessel.[3] This guide provides researchers, medicinal chemists, and drug development professionals with a detailed exploration of robust and versatile one-pot methodologies for synthesizing 1,3,5-trisubstituted 1,2,4-triazoles. We will delve into the mechanistic underpinnings of key protocols, offer step-by-step experimental procedures, and provide practical insights for optimization and troubleshooting.

The Strategic Advantage of One-Pot Methodologies

The core principle of a one-pot reaction is to conduct multiple consecutive transformations in a single reactor without isolating intermediates. This approach offers compelling advantages for drug discovery and development:

-

Increased Efficiency: By eliminating multiple work-up and purification steps, overall synthesis time is drastically reduced.

-

Improved Yields: Avoiding material loss associated with intermediate isolation often leads to higher overall yields of the final product.

-

Atom and Step Economy: These processes are inherently "greener" as they reduce solvent consumption and waste generation, aligning with the principles of sustainable chemistry.[4]

-

Facilitation of Library Synthesis: The operational simplicity of one-pot reactions makes them highly amenable to parallel synthesis and the rapid generation of compound libraries for high-throughput screening.[1]

This document details three field-proven, one-pot strategies selected for their reliability, broad substrate scope, and mechanistic diversity.

Method I: Three-Component Synthesis from Amidines, Carboxylic Acids, and Hydrazines

This highly modular approach is one of the most convenient and regioselective routes to a wide array of 1,3,5-trisubstituted 1,2,4-triazoles.[1][5][6] The strategy relies on the initial formation of an activated acyl intermediate, which is then sequentially coupled with an amidine and a monosubstituted hydrazine to drive the cyclization.

Mechanistic Rationale

The causality of this transformation hinges on the use of a peptide coupling agent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), which selectively activates the carboxylic acid.[5] The reaction proceeds through a logical sequence:

-

Carboxylic Acid Activation: The carboxylic acid (R¹-COOH) reacts with HATU in the presence of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) to form a highly reactive acyl-OAt ester.

-

Acylamidine Formation: The primary amidine (R³-C(NH)NH₂) acts as a nucleophile, attacking the activated ester to form an N-acylamidine intermediate. This step is highly efficient and directs the subsequent regiochemistry.

-

Hydrazine Condensation & Cyclization: The monosubstituted hydrazine (R²-NHNH₂) adds to the N-acylamidine. The resulting adduct undergoes spontaneous intramolecular cyclodehydration, a thermodynamically favorable process that expels a molecule of water to form the stable aromatic 1,2,4-triazole ring.

Caption: General workflow for the three-component synthesis.

Experimental Protocol

This protocol is adapted from the method developed by Castanedo et al. and is suitable for parallel synthesis.[1][7]

Materials:

-

Carboxylic Acid (1.0 eq)

-

Amidine hydrochloride (1.1 eq)

-

HATU (1.2 eq)

-

N,N-Diisopropylethylamine (DIPEA) (3.5 eq)

-

Monosubstituted hydrazine (or its salt) (1.5 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

-

To a solution of the carboxylic acid (e.g., 0.2 mmol) in anhydrous DMF (1.0 mL) in a reaction vial, add the amidine hydrochloride (0.22 mmol), HATU (0.24 mmol), and DIPEA (0.7 mmol).

-

Seal the vial and stir the mixture at room temperature for 1 hour to ensure complete formation of the N-acylamidine intermediate.

-

Add the monosubstituted hydrazine (0.3 mmol) to the reaction mixture. Note: If using a hydrazine salt, an additional equivalent of DIPEA may be required.

-

Reseal the vial and heat the mixture at 80-100 °C for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, allow the reaction to cool to room temperature. Quench the reaction by adding water (5 mL) and extract the product with ethyl acetate (3 x 10 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 1,3,5-trisubstituted 1,2,4-triazole.

Data Summary: Substrate Scope

This method demonstrates a broad tolerance for various functional groups on all three components, making it a valuable tool in medicinal chemistry.[1]

| R¹ (from Carboxylic Acid) | R² (from Hydrazine) | R³ (from Amidine) | Typical Yield |

| Phenyl, 4-Chlorophenyl | Methyl, Phenyl | Aryl, Heteroaryl | 75-90% |

| Cyclohexyl, Methyl | Benzyl | Alkyl | 60-85% |

| Thiophen-2-yl | 4-Fluorophenyl | Pyridin-2-yl | 70-88% |

| Isobutyl | Ethyl | 4-Methoxyphenyl | 65-90% |

Method II: Copper-Catalyzed Synthesis from Nitriles and Hydroxylamine

Copper catalysis provides an economical and practical pathway to 1,2,4-triazoles, often utilizing simple, readily available starting materials. A particularly effective one-pot strategy involves the reaction of two distinct nitrile molecules with hydroxylamine, catalyzed by an inexpensive copper salt like Cu(OAc)₂.[8]

Mechanistic Rationale

This process is a testament to the power of sequential, catalyst-mediated bond formation. The proposed mechanism involves several key steps:[5][8]

-

Amidoxime Formation: In the first step, hydroxylamine performs a nucleophilic addition to one equivalent of a nitrile (R¹-CN) to form an amidoxime intermediate. This step typically occurs without a catalyst.

-

Copper-Catalyzed Addition: The amidoxime then coordinates to the Cu(II) center. The copper catalyst facilitates the nucleophilic attack of the amidoxime onto a second, different nitrile molecule (R³-CN).

-

Intramolecular Cyclization & Dehydration: The resulting intermediate undergoes a spontaneous intramolecular cyclization, followed by dehydration, to form the stable 1,2,4-triazole ring. The copper catalyst is regenerated and can re-enter the catalytic cycle. This strategy demonstrates excellent functional group tolerance.[5]

Caption: Proposed mechanism for copper-catalyzed synthesis.

Experimental Protocol

This protocol is based on the efficient copper-catalyzed one-pot method.[8]

Materials:

-

Nitrile 1 (R¹-CN) (1.2 eq)

-

Hydroxylamine hydrochloride (1.5 eq)

-

Sodium acetate (NaOAc) (1.5 eq)

-

Nitrile 2 (R³-CN) (1.0 eq)

-

Copper(II) acetate (Cu(OAc)₂) (10 mol%)

-

Toluene

Procedure:

-

To a solution of Nitrile 1 (1.2 mmol) in toluene (3.0 mL), add hydroxylamine hydrochloride (1.5 mmol) and sodium acetate (1.5 mmol).

-

Stir the mixture at 80 °C for 2 hours to facilitate the formation of the amidoxime.

-

To this mixture, add Nitrile 2 (1.0 mmol) and Cu(OAc)₂ (0.1 mmol).

-

Seal the reaction vessel and heat the mixture at 120 °C for 24 hours.

-

After cooling to room temperature, filter the reaction mixture through a pad of celite to remove the catalyst.

-

Wash the celite pad with ethyl acetate. Concentrate the combined filtrate under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to yield the pure 3,5-disubstituted 1,2,4-triazole. (Note: This protocol produces 3,5-disubstituted 1,2,4-triazoles. To achieve a 1,3,5-trisubstituted product, a variation using a substituted hydroxylamine or a subsequent N-alkylation/arylation step would be necessary).

Data Summary: Substrate Scope

The reaction is compatible with a wide range of aromatic and aliphatic nitriles.

| R¹ (from Nitrile 1) | R³ (from Nitrile 2) | Typical Yield |

| Phenyl | 4-Tolyl | 78% |

| 4-Methoxyphenyl | 3-Chlorophenyl | 72% |

| Benzyl | Phenyl | 65% |

| Cyclohexyl | 4-Fluorophenyl | 58% |

Method III: Iodine-Mediated Metal-Free Oxidative Cyclization

For syntheses where the avoidance of trace metal contaminants is critical, metal-free methods provide an invaluable alternative. An efficient iodine-mediated one-pot synthesis of 1,3,5-trisubstituted 1,2,4-triazoles has been developed using hydrazones and aliphatic amines as starting materials.[7]

Mechanistic Rationale

This transformation proceeds through an elegant cascade of C-H functionalization and C-N bond-forming events, catalyzed by molecular iodine.[7] The process avoids the need for transition metals, relying on the oxidative capacity of iodine. The key steps are:

-

Intermediate Formation: The hydrazone and amine likely form an initial adduct.

-

Oxidative Cascade: Iodine acts as the catalyst to promote a sequence of C-H functionalization, double C-N bond formation, and finally, oxidative aromatization to furnish the stable 1,2,4-triazole product. Dimethyl sulfoxide (DMSO) often serves as both the solvent and a co-oxidant in this process.

Caption: Workflow for metal-free oxidative cyclization.

Experimental Protocol

This protocol is based on the metal-free synthesis reported by Chen et al.[7]

Materials:

-

Hydrazone (1.0 eq)

-

Aliphatic amine (2.0 eq)

-

Iodine (I₂) (30 mol%)

-

Potassium Carbonate (K₂CO₃) (2.0 eq)

-

Dimethyl sulfoxide (DMSO)

Procedure:

-

In a sealed tube, combine the hydrazone (0.5 mmol), aliphatic amine (1.0 mmol), iodine (0.15 mmol), and potassium carbonate (1.0 mmol).

-

Add DMSO (2.0 mL) as the solvent.

-

Seal the tube and heat the reaction mixture at 120 °C for 12 hours.

-

After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3 x 15 mL).

-

Wash the combined organic layers with a saturated solution of sodium thiosulfate (to quench excess iodine) and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under vacuum.

-

Purify the crude product via flash column chromatography to obtain the target triazole.

Data Summary: Substrate Scope

This metal-free approach is effective for a range of hydrazones and primary aliphatic amines.

| R¹/R³ (from Hydrazone) | R² (from Amine) | Typical Yield |

| Phenyl, 4-Chlorophenyl | Benzylamine | 80-92% |

| Naphthyl, 4-Tolyl | n-Butylamine | 75-85% |

| Thienyl, Furyl | Cyclohexylamine | 70-88% |

| Phenyl, H | Isoamylamine | 65-79% |

Troubleshooting and Field-Proven Insights

| Issue | Potential Cause | Recommended Solution |

| Low or No Product Formation | Inactive reagents or catalyst; insufficient temperature/time; incorrect stoichiometry. | Ensure reagents are pure and dry, particularly for Method I. Degas solvents if necessary. Optimize reaction temperature and time. For Method I, confirm the activity of the coupling agent. For Method II, try a different copper source or ligand. |

| Formation of Side Products | Incomplete cyclization; formation of isomers; side reactions with functional groups. | Monitor the reaction closely by LC-MS to identify stable intermediates. Adjust heating time accordingly. For Method I, ensure slow addition of hydrazine to minimize side reactions. Purification by preparative HPLC may be necessary for closely related isomers. |

| Difficult Purification | Co-elution of product with starting materials or byproducts; residual DMF. | For residual DMF (Method I), perform multiple aqueous washes or use a high-vacuum line (azeotrope with heptane). Optimize the solvent system for column chromatography; a gradient elution is often effective. Recrystallization can be a powerful purification technique for solid products. |

Conclusion

The one-pot synthesis of 1,3,5-trisubstituted 1,2,4-triazoles represents a significant advancement in synthetic efficiency and resource management. The methodologies presented herein—a modular three-component coupling, a robust copper-catalyzed reaction, and an elegant metal-free oxidative cyclization—provide chemists with a versatile and powerful toolkit. These protocols, grounded in clear mechanistic principles, are readily adaptable for both small-scale synthesis and larger library generation, thereby accelerating the discovery and development of novel therapeutics built upon the privileged 1,2,4-triazole scaffold.

References

- ISRES. (n.d.). Synthesis of 1,2,4 triazole compounds.

-

Frontiers. (n.d.). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Retrieved from [Link]

-

National Institutes of Health. (n.d.). One-pot Parallel Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Regiospecific Synthesis of 1,4,5-Trisubstituted-1,2,3-triazole via One-Pot Reaction Promoted by Copper(I) Salt. Retrieved from [Link]

-

National Institutes of Health. (n.d.). A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles. Retrieved from [Link]

-

ACS Publications. (2015). Copper-Catalyzed One-Pot Synthesis of 1,2,4-Triazoles from Nitriles and Hydroxylamine. The Journal of Organic Chemistry. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. Retrieved from [Link]

-

ACS Publications. (n.d.). One-Pot Synthesis of 3,4,5-Trisubstituted 1,2,4-Triazoles via the Addition of Hydrazides to Activated Secondary Amides. Organic Letters. Retrieved from [Link]

-

HETEROCYCLES. (2005). Microwave-assisted and efficient one-pot synthesis of substituted 1,2,4-triazoles. Retrieved from [Link]

-

ResearchGate. (2025). Recent Advances in the Chemistry of 1,2,4-Triazoles: Synthesis, Reactivity and Biological Activities. Retrieved from [Link]

-

RSC Publishing. (n.d.). One-flask synthesis of 1,3,5-trisubstituted 1,2,4-triazoles from nitriles and hydrazonoyl chlorides via 1,3-dipolar cycloaddition. Retrieved from [Link]

Sources